molecular formula C23H24O6 B022920 gamma-Mangostin CAS No. 31271-07-5

gamma-Mangostin

Cat. No.: B022920
CAS No.: 31271-07-5
M. Wt: 396.4 g/mol
InChI Key: VEZXFTKZUMARDU-UHFFFAOYSA-N
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Description

Gamma-Mangostin is a xanthone derivative isolated from the fruit hull of the mangosteen (Garcinia mangostana), a tropical fruit native to Southeast Asia. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Mechanism of Action

Target of Action

Gamma-Mangostin, a xanthone derivative derived from the pericarp of the Garcinia mangostana fruit, has been found to have multiple targets. It displays inhibitory effects on viral entry into host cells , disrupts essential cell signaling pathways for viral replication , and enhances the host’s immune response via antiviral cytokine stimulation . It also causes vasorelaxation mediated via the NO-cGMP pathway .

Mode of Action

This compound’s mechanisms of action are multifaceted. It inhibits viral entry into host cells, disrupts essential cell signaling pathways for viral replication, and enhances the host’s immune response via antiviral cytokine stimulation . It also causes vasorelaxation mediated via the NO-cGMP pathway . Moreover, activation of K+ channels and inhibition of extracellular Ca2+ influx from the extracellular space are largely involved in the relaxant effects of this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the ABCG-2 (ATP-binding cassette) mediated pathway of drug transport in MDR cell lines . It also induces apoptosis, suppresses the migration and invasion of breast cancer cells through the PI3K/AKT signaling pathway by targeting RXRα .

Pharmacokinetics

The pharmacokinetics, bioavailability, and safety profile of this compound require rigorous investigation . More extensive explorations, especially in pharmacokinetic and pharmacodynamic, and xanthone targeting effects, are widely open to be carried out .

Result of Action

This compound has demonstrated significant in vitro efficacy against numerous viruses, including Influenza A virus, Herpes simplex virus, and Hepatitis C virus . It also shows anticancer activity and induces apoptosis in HT29 colorectal adenocarcinoma cells . Moreover, it has shown promise in anticancer research .

Action Environment

The intricate interplay of geographical variables, climatic nuances, and cultivation methodologies profoundly influences the concentration of xanthones in mangosteen . These factors can potentially influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name

1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZXFTKZUMARDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185194
Record name gamma-Mangostin
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Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Mangostin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31271-07-5
Record name γ-Mangostin
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Record name gamma-Mangostin
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Record name gamma-Mangostin
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Record name 31271-07-5
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Record name .GAMMA.-MANGOSTIN
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Record name gamma-Mangostin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name gamma-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

O-Methyl γ-mangostins such as β-mangostin, 3-O-methyl-γ-mangostin, 6,7-dimethyl-γ-mangostin and 3,6,7-trimethyl-γ-mangostin are conveniently converted to α-mangostin first by demethylation using sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) and then subjected to inventive O-demethylation process to obtain γ-mangostin in good yield and high purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Gamma-mangostin exhibits its effects through various mechanisms, depending on the target:

  • COX Inhibition: this compound directly inhibits both COX-1 and COX-2 enzymes, effectively reducing the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of inflammation. [, ] This inhibition is competitive in nature. []
  • IKK Inhibition: this compound directly inhibits IκB kinase (IKK) activity, preventing the phosphorylation and degradation of IκB. [] This, in turn, prevents nuclear factor-κB (NF-κB) translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including COX-2. []
  • 5-HT2A Receptor Antagonism: this compound acts as a selective and competitive antagonist of the 5-HT2A receptor in the central nervous system. [] This interaction is evidenced by its ability to inhibit 5-fluoro-alpha-methyltryptamine (5-FMT)-induced head-twitch responses in mice, a behavior mediated by 5-HT2A receptor activation. [] Additionally, this compound inhibits [3H]-spiperone binding to mouse brain membranes, further supporting its 5-HT2A receptor antagonism. []

A: * Molecular Formula: C24H26O6 [, ]* Molecular Weight: 410.47 g/mol [, ]* Spectroscopic Data: this compound's structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ] Studies have also explored theoretical calculations of 1H and 13C NMR chemical shifts for this compound. []

ANone: While specific material compatibility data is limited in the provided research, this compound's stability has been investigated in various contexts:

  • Extraction and Isolation: Studies have focused on developing efficient methods for extracting and purifying this compound from mangosteen pericarp, highlighting its stability during these processes. [, ]
  • Formulation: Research suggests that formulating this compound into topical preparations, such as creams and emulsions, can enhance its stability and delivery to the skin. [, ]

ANone: The provided research focuses primarily on this compound's biological activities rather than its catalytic properties. It does not function as a catalyst in the conventional sense.

ANone: Yes, computational methods are increasingly utilized in this compound research:

  • Molecular Docking: This technique has been employed to predict the binding affinity and interactions of this compound with various targets, such as:
    • CXCR4: Evaluating its potential to inhibit cell migration in triple-negative breast cancer cells. []
    • SGLT-2 receptor: Assessing its potential as an antidiabetic agent. []
    • β-OG pocket of the dengue virus envelope: Investigating its antiviral potential. []
  • QSAR Modeling: While specific QSAR models for this compound are not extensively discussed in the provided research, studies have investigated the relationship between the structure of mangosteen xanthones, including this compound, and their aromatase inhibitory activity, which could pave the way for future QSAR studies. []

ANone: Although specific SAR studies are limited in the provided research, some insights can be gleaned:

  • Prenylation: The presence of prenyl groups in this compound's structure is thought to be crucial for its biological activities, particularly its antioxidant and anti-inflammatory properties. [, ]
  • Hydroxyl Groups: The number and position of hydroxyl groups on the xanthone core also appear to influence activity. For instance, this compound's antioxidant activity is comparable to other highly oxygenated xanthones from mangosteen. []

ANone: While specific stability data under various conditions is limited, research indicates:

  • Topical Formulations: Incorporating this compound into topical formulations, such as creams and emulsions, appears to enhance its stability. [, ] These formulations can also improve its delivery to the skin for potential dermatological applications. [, ]

ANone: The provided scientific research primarily focuses on the pharmacological aspects of this compound and doesn't delve into specific SHE (Safety, Health, and Environment) regulations.

ANone: While detailed PK/PD data is limited in the provided research, some studies offer insights:

  • Bioavailability: Research suggests that the bioaccessibility of this compound is influenced by factors like micellarization during digestion. [] Simulated digestion studies have shown efficient transfer of this compound to the aqueous fraction, indicating good potential for absorption. []
  • Metabolism: Studies using Caco-2 cells, a model for intestinal absorption, have shown that this compound undergoes metabolism, producing both free and phase II metabolites. [] This suggests that the compound is likely metabolized in the body, and its metabolites may also contribute to its overall effects.

ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:

  • Anti-inflammatory Activity: Inhibits LPS-induced COX-2 expression and PGE2 production in C6 rat glioma cells. [, ]
  • Anti-cancer Activity: Induces apoptosis in human colon cancer cells (HT29). [] Inhibits cell migration in triple-negative breast cancer cells (MDA-MB-231). []
  • Antioxidant Activity: Scavenges DPPH free radicals and protects human retinal pigment epithelial cells (ARPE-19) against hydrogen peroxide-induced damage. [, , ]
  • Anti-inflammatory Activity: Reduces carrageenan-induced paw edema in rats. []
  • Anti-diabetic Activity: Improves blood glucose levels and reduces BUN and creatinine levels in streptozotocin-induced diabetic mice. [, ]
  • Hepatoprotective Activity: Improves liver function markers (SGOT, SGPT) and reduces liver damage in streptozotocin-induced diabetic mice. [, ]
  • Anti-tumor Activity: Suppresses tumor growth and metastasis in a mouse model of mammary cancer. []

ANone: The provided research does not offer specific details on resistance mechanisms to this compound or its cross-resistance with other compounds. This area requires further investigation.

ANone: While the provided research focuses on the therapeutic potential, it's crucial to acknowledge that further research is needed to comprehensively evaluate this compound's long-term safety profile.

A: * Traditional Medicine: Mangosteen, the source of this compound, has a long history of use in Southeast Asian traditional medicine for various ailments. [, , , , ] This traditional knowledge sparked scientific interest in its bioactive components, including this compound. * Early Pharmacological Studies: Initial scientific investigations focused on identifying and characterizing the major xanthones in mangosteen, including this compound. [, , ] These studies laid the groundwork for understanding the compound's pharmacological potential.

ANone: Yes, this compound research benefits from a multidisciplinary approach:

  • Ethnopharmacology: Linking traditional knowledge with modern science helps identify potential therapeutic applications for this compound. [, , ]
  • Medicinal Chemistry: Understanding this compound's structure and its relationship to biological activity is crucial for developing more potent and selective derivatives. [, ]
  • Computational Chemistry: Molecular modeling techniques provide insights into this compound's interactions with its targets, aiding in drug design and development. [, , ]
  • Food Science and Nutrition: Investigating the bioaccessibility and bioavailability of this compound from mangosteen fruit contributes to understanding its potential health benefits. []

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